molecular formula C6H10BrN3 B595652 3-Bromo-5-isobutyl-1H-1,2,4-triazole CAS No. 141831-73-4

3-Bromo-5-isobutyl-1H-1,2,4-triazole

Cat. No.: B595652
CAS No.: 141831-73-4
M. Wt: 204.071
InChI Key: RJITVBCZEZOLIH-UHFFFAOYSA-N
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Description

3-Bromo-5-isobutyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H10BrN3 and a molecular weight of 204.07 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-isobutyl-1H-1,2,4-triazole typically involves the bromination of 5-isobutyl-1H-1,2,4-triazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the triazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield 3-amino-5-isobutyl-1H-1,2,4-triazole derivatives, while coupling reactions result in various substituted triazoles .

Scientific Research Applications

3-Bromo-5-isobutyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isobutyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it is believed to interact with various molecular targets, including enzymes and receptors, leading to the modulation of specific biochemical pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Bromo-5-isobutyl-1H-1,2,4-triazole lies in its specific substituent at the 5-position, which can influence its chemical reactivity and biological activity. The isobutyl group provides distinct steric and electronic effects compared to other alkyl groups, potentially leading to unique properties and applications .

Properties

IUPAC Name

3-bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJITVBCZEZOLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670521
Record name 3-Bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141831-73-4
Record name 5-Bromo-3-(2-methylpropyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141831-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(2-methylpropyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-isobutyl-1H-1,2,4-triazole
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